molecular formula C9H9ClO3 B181025 2-(4-Chlorophenoxy)propionic acid CAS No. 3307-39-9

2-(4-Chlorophenoxy)propionic acid

Cat. No. B181025
CAS RN: 3307-39-9
M. Wt: 200.62 g/mol
InChI Key: DKHJWWRYTONYHB-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)propionic acid, also known as CPP, is a monocarboxylic acid . It has a role as a phenoxy herbicide . The linear formula of this compound is C9H9ClO3 . The CAS Number is 3307-39-9 .


Molecular Structure Analysis

The molecular structure of this compound consists of a propionic acid molecule where one of the hydrogen atoms is replaced by a 4-chlorophenoxy group . The molecular weight is 200.62 .


Physical And Chemical Properties Analysis

This compound has a melting point of 66 °C and a boiling point of 288.02°C . Its density is approximately 1.2799 (rough estimate) and it has a refractive index of 1.5470 (estimate) . It is soluble in water, with a solubility of 1.475g/L at 25 ºC .

Scientific Research Applications

Crystal Structure Analysis

(Sørensen et al., 1999) conducted a study on the crystal structure of optically active 2-(4-chlorophenoxy)propionic acid. They found that the carboxylic acid group exhibits an antiplanar conformation, forming a catemer motif through hydrogen bonding, which differs from the cyclic dimers in its racemic compound.

Environmental Remediation

Kamaraj et al. (2018) investigated the use of electrochemically synthesized zinc hydroxide for the adsorption of hazardous 2-(2-methyl-4-chlorophenoxy) propionic acid from water. They explored various parameters like pH, temperature, and current density to achieve higher adsorption efficiency. This study implies potential environmental applications of this compound in water purification processes (Kamaraj et al., 2018).

Bacterial Degradation

Oh and Tuovinen (1991) explored the bacterial degradation of 2-(2-methyl-4-chlorophenoxy)propionic acid, noting the presence of phenols as intermediates. This study provides insights into the microbial breakdown processes of this compound (Oh & Tuovinen, 1991).

Synthesis Applications

Hogale et al. (1995) described the synthesis of 2-(2,4-Dimethylphenoxy)propionic acid through the reaction of 2,4-dimethylphenol with 2-chloropropionic acid, followed by polyphosphoric acid cyclisation. This demonstrates the compound's utility in chemical synthesis (Hogale et al., 1995).

Electrochemical Degradation

Boye et al. (2006) studied the electrochemical degradation of this compound using a boron-doped diamond electrode. They found that high anodic potentials facilitated the degradation, suggesting the compound's susceptibility to electrochemical incineration (Boye et al., 2006).

Plant Tissue Culture

E. S. Jiménez et al. (1981) investigated the effects of 2, 4‐D analogues, including 2(2-methyl-4-chlorophenoxy) propionic, on the induction and maintenance of callus in maize tissue culture. Their results indicated that these analogues were more effective than 2, 4-D, highlighting potential agricultural applications (Jiménez et al., 1981).

Enantiomeric Resolution

Jourdain et al. (1999) reported a cost-effective method for the resolution of (±)-2-(chlorophenoxy)propionic- acid derivatives, indicating its importance in stereochemical studies (Jourdain et al., 1999).

Spectroscopic Analysis

The study by J. C. Monicka and C. James (2011) on 2(4-chlorophenoxy)-2-methyl propionic acid involved NIR FT-Raman and infrared spectral studies. Their work offers insights into the spectroscopic properties of this herbicide, useful in analytical chemistry (Monicka & James, 2011).

UV Radiation Effects

I. Sokolova et al. (2020) researched the effects of UV radiation on the spectral properties of 2-methyl-4-chlorophenoxy propionic acid, contributing to the understanding of its photodegradation under environmental conditions (Sokolova et al., 2020).

Safety and Hazards

2-(4-Chlorophenoxy)propionic acid is classified as slightly toxic . It may cause skin, eye, and respiratory tract irritation . It is harmful if swallowed and precautions should be taken to avoid ingestion and inhalation . In case of contact, rinse immediately with plenty of water .

Mechanism of Action

Target of Action

The primary target of 2-(4-Chlorophenoxy)propionic acid (4-CPP) is the CLC-1 muscle chloride channel . This channel plays a crucial role in stabilizing the resting membrane potential and repolarizing the action potential in skeletal muscle cells .

Mode of Action

4-CPP interacts with the CLC-1 channel, affecting its gating processes . The compound has been shown to predominantly affect the fast gating process of the channel . It is suggested that 4-CPP and certain mutations exert their action by affecting the transition of the channel from its closed to open state after chloride ion binding to the gating site .

Biochemical Pathways

It is known that the compound’s interaction with the clc-1 channel can lead to changes in muscle excitability . This is due to the role of the CLC-1 channel in maintaining the electrical properties of the muscle cell membrane .

Pharmacokinetics

As a small organic molecule, it is likely to be absorbed in the gastrointestinal tract following oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The interaction of 4-CPP with the CLC-1 channel can lead to changes in muscle excitability . This can result in myotonia, a condition characterized by delayed relaxation of skeletal muscles after voluntary contraction .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-CPP. For example, the presence of water in the reaction medium can disfavor synthetic reactions while encouraging hydrolytic ones . Additionally, the compound’s action may be influenced by factors such as pH, temperature, and the presence of other substances in the environment .

properties

IUPAC Name

2-(4-chlorophenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKHJWWRYTONYHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90875865
Record name 2-(p-Chlorophenoxy)propionic acid
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Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3307-39-9
Record name 2-(4-Chlorophenoxy)propionic acid
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Record name 4-CPP
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Record name 2-(4-Chlorophenoxy)propionic acid
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Record name 2-(p-Chlorophenoxy)propionic acid
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Record name 2-(4-chlorophenoxy)propionic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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